molecular formula C23H23BrN2O2 B409684 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 149774-82-3

10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409684
CAS No.: 149774-82-3
M. Wt: 439.3g/mol
InChI Key: UZCIMOZMIPOQJY-UHFFFAOYSA-N
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Description

10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a bromophenyl group and a dimethyl substitution, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of an appropriate acetophenone derivative with an ortho-phenylenediamine in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is usually carried out in solvents like methanol or ethanol at room temperature, yielding the desired benzodiazepine derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is primarily related to its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The bromophenyl and dimethyl substitutions may influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitutions, which may confer distinct pharmacological properties and potential therapeutic applications. The presence of the bromophenyl group and the acetyl moiety can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

149774-82-3

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3g/mol

IUPAC Name

5-acetyl-6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H23BrN2O2/c1-14(27)26-19-10-5-4-9-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-7-6-8-16(24)11-15/h4-11,22,25H,12-13H2,1-3H3

InChI Key

UZCIMOZMIPOQJY-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Br

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Br

Origin of Product

United States

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